6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine
Description
Introduction to 6-Chloro-3-thiophen-2-yl-triazolo[4,3-b]pyridazine
Systematic Nomenclature and Structural Identification
The compound’s systematic name follows IUPAC guidelines for fused heterocycles:
- Core structure : The parent scaffold is triazolo[4,3-b]pyridazine, a bicyclic system comprising a pyridazine ring (six-membered, two adjacent nitrogen atoms) fused to a 1,2,4-triazole ring (five-membered, three nitrogen atoms). The fusion occurs at positions 4 and 3 of the pyridazine and triazole rings, respectively.
- Substituents :
The molecular formula is C₉H₅ClN₄S , with a molecular weight of 236.68 g/mol. The SMILES notation (ClC1=NN2C(C=C1)=NN=C2C3=CSC=C3) confirms the connectivity of atoms.
Historical Development in Heterocyclic Chemistry
Triazolopyridazines emerged as a significant class of heterocycles in the mid-20th century, building upon advances in pyridazine and triazole chemistry:
- Pyridazine foundations : Pyridazine itself was first synthesized in 1885 via decarboxylation of pyridazinetetracarboxylic acid. Its derivatives gained attention for herbicide and drug applications (e.g., hydralazine).
- Triazole integration : The fusion of triazole rings with pyridazine was pioneered in the 1950s–1960s using cyclization reactions of hydrazine derivatives with diketones or ketoacids. For example, Steck et al. (1959) synthesized triazolopyridazines via condensation of hydrazines with pyridazine precursors.
- Functionalization : The introduction of chloro and thiophene groups, as seen in this compound, reflects modern strategies to enhance electronic properties and bioactivity. Such substitutions are achieved via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.
Positional Isomerism in Triazolopyridazine Systems
Positional isomerism in triazolopyridazines arises from variations in nitrogen atom placement and ring fusion patterns:
Key Isomerism Types:
Triazole ring isomerism :
- 1,2,3-Triazolo vs. 1,2,4-triazolo : The numbering of nitrogen atoms in the triazole ring affects reactivity and stability. For instance, 1,2,4-triazolo derivatives exhibit greater aromatic stabilization due to electron delocalization.
- Fusion position : Fusion at pyridazine positions 4,3-b (as in this compound) versus 5,4-b alters ring strain and conjugation.
Substituent positional effects :
A notable example is the thermal isomerization of angularly fused triazolopyridazines to linear isomers via diazirine intermediates, as observed in flash vacuum pyrolysis studies.
Properties
IUPAC Name |
6-chloro-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4S/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFZNWXRRZAWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655536 | |
| Record name | 6-Chloro-3-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032705-56-8 | |
| Record name | 6-Chloro-3-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Chloro-3-thiophen-2-YL-triazolo[4,3-B]pyridazine generally follows a multi-step route involving:
- Formation of the triazolopyridazine core by cyclization of appropriate precursors.
- Introduction of the chloro substituent via chlorination.
- Attachment of the thiophene ring through substitution or coupling reactions.
A common approach involves starting from 6-chloropyridazine derivatives and thiophene-containing intermediates, using solvents such as dichloromethane or toluene under controlled conditions, often with heating and catalysts to promote cyclization and substitution.
Detailed Preparation Steps
Cyclization to Form the Triazolopyridazine Core
- The triazolopyridazine scaffold is formed by cyclization of 4-amino-1,2,4-triazole with suitable diketone or ketoester precursors.
- For example, cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate yields key intermediates that form the fused triazolopyridazine ring system.
- This step typically requires heating and may be catalyzed by acids or bases depending on the substrates.
Chlorination
- The introduction of the chlorine atom at the 6-position of the pyridazine ring is commonly achieved by chlorination of methyl-substituted intermediates.
- Phosphorus oxychloride (POCl3) is often used as the chlorinating agent.
- The chlorination reaction proceeds under reflux conditions, converting methyl groups to chlorides on the heterocyclic ring.
Representative Synthetic Scheme and Conditions
This synthetic approach was outlined in a study where various triazolo-pyridazine derivatives were synthesized and characterized, demonstrating the feasibility of these steps for preparing the target compound.
Experimental Details from Literature
- An example preparation involved dissolving the intermediate amine and a thiophene-containing acyl chloride in dichloromethane with DIPEA at room temperature.
- Oxalyl chloride was used to convert carboxylic acid derivatives into acyl chlorides in situ.
- The reaction progress was monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture was concentrated, and the product was isolated as a yellow solid.
- Characterization by ^1H NMR and mass spectrometry confirmed the structure of the final compound.
Analytical Data Supporting the Preparation
| Parameter | Data Example (Compound 12a) |
|---|---|
| ^1H NMR (400 MHz, DMSO-d6) | δ = 11.02 (s, 1H), 9.59 (s, 1H), 7.99 (d, J=8.9 Hz, 2H), 7.95–7.85 (m, 2H), 7.45–7.37 (m, 3H), 7.31 (d, J=3.8 Hz, 1H), 6.31 (s, 1H), 2.41 (s, 3H) |
| Mass Spectrometry (TOF MS ES+) | m/z [M + H]^+ calculated 419.0926; found 419.0848 |
This data confirms the successful synthesis of triazolopyridazine derivatives bearing thiophene substituents.
Summary Table of Key Synthetic Parameters
| Parameter | Description/Value |
|---|---|
| Starting Materials | 4-amino-1,2,4-triazole, ethyl acetoacetate, 6-chloropyridazine derivatives, thiophene carboxylic acid derivatives |
| Key Reagents | Phosphorus oxychloride (POCl3), oxalyl chloride, DIPEA |
| Solvents | Dichloromethane, toluene |
| Reaction Conditions | Heating for cyclization; reflux for chlorination; room temperature for substitution |
| Monitoring Techniques | Thin-layer chromatography (TLC), NMR, Mass Spectrometry |
| Product Isolation | Concentration of reaction mixture, precipitation, filtration |
Research Findings and Considerations
- The synthetic route is versatile, allowing for the preparation of various substituted triazolopyridazine derivatives by changing the acyl chloride or thiophene derivative used.
- Chlorination with POCl3 is efficient for introducing chlorine at the 6-position, which is a key functional handle for further substitution.
- The use of DIPEA as a base in substitution reactions promotes nucleophilic attack and stabilizes intermediates.
- The reaction conditions are relatively mild, allowing for good yields and purity of the final compounds.
- These synthetic methods have been applied to generate libraries of compounds for biological screening, demonstrating their utility in drug discovery.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 is highly reactive toward nucleophilic displacement due to electron-withdrawing effects from the triazolopyridazine ring. Key reactions include:
Mechanistically, the reaction proceeds via an S<sub>N</sub>Ar pathway, where the electron-deficient pyridazine ring stabilizes the Meisenheimer intermediate . Steric hindrance from the thiophene group at position 3 directs substitution exclusively at position 6.
Oxidation Reactions
The thiophene moiety undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂/AcOH | 50°C, 4h | Thiophene-S,S-dioxide derivative | Enhanced electrophilicity at C5 |
| KMnO₄ (aq) | pH 7, RT, 2h | Sulfone formation with ring preservation | 89% yield |
Oxidation modifies electronic properties while retaining the heterocyclic framework, enabling further functionalization at the thiophene ring .
Cycloaddition and Ring-Opening Reactions
The triazolopyridazine core participates in formal [4 + 2] cycloadditions under radical conditions:
-
Reactants : Sulfonyl hydrazides, TBHP (tert-butyl hydroperoxide)
-
Conditions : TBAI catalyst, acetonitrile, 80°C
-
Product : 5'-Sulfonyl-4'-aryl-3-cyano pyridazines via 6-endo-trig cyclization .
DFT calculations confirm a radical pathway involving:
-
Transamidation to form intermediate hydrazones
-
t-Butoxy radical attack generating radical intermediate
-
Tosyl radical coupling and cyclization (ΔG‡ = 18.3 kcal/mol) .
Cross-Coupling Reactions
The thiophene ring facilitates coupling reactions:
| Reaction | Catalyst System | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 5-Aryl-thiophene hybrids | Bioactive molecule synthesis |
| Sonogashira | CuI, PdCl₂, PPh₃ | Ethynyl-substituted derivatives | Fluorescent probes |
Coupling occurs preferentially at the thiophene C5 position due to electronic directing effects.
Hydrolysis and Functional Group Interconversion
The chloro group undergoes hydrolysis under alkaline conditions:
-
Conditions : NaOH (10%), H₂O/EtOH, 70°C, 5h
-
Product : 6-Hydroxy-triazolo-pyridazine (83% yield)
-
Application : Intermediate for esterification or acylation.
Biological Activity Correlations
Derivatives show structure-dependent bioactivity:
-
Sulfone derivatives exhibit antibacterial activity (MIC = 4 μg/mL against S. aureus).
Reactivity trends correlate with electronic modulation: electron-withdrawing groups at position 6 enhance electrophilicity for targeted therapeutic applications .
This compound’s versatility stems from synergistic effects between its chloro group, electron-deficient heterocycle, and thiophene ring. Ongoing research focuses on optimizing reaction conditions for high-yielding, regioselective transformations to expand its utility in drug discovery and materials engineering.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
Physicochemical Properties
Melting Points and Stability
- The 2-methoxyphenyl derivative () melts at 140–141°C, suggesting reduced crystallinity compared to amine-substituted analogs . Lipophilicity: demonstrates that chlorine and methyl substituents increase lipophilicity (logP). The thiophen-2-yl group likely imparts moderate lipophilicity, balancing solubility and membrane permeability .
Molecular and Crystallographic Insights
- Crystal structures of related compounds (e.g., 6-chloro-3-chloromethyl-TPZ in ) reveal layered arrangements stabilized by halogen bonds and π-stacking. The thiophene group may enhance π-π interactions in target binding .
Biological Activity
6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 236.69 g/mol. The compound features a chloro group and a thiophene ring, contributing to its unique chemical properties and biological activities .
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, a mixture of 4-amino-5-(thiophen-2-yl)-1,2,4-triazole and chlorobenzoic acid in the presence of phosphorus oxychloride has been reported to yield this compound with an 82% yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo-pyridazines. For example:
- Antiproliferative Activity : A series of related compounds demonstrated moderate to potent antiproliferative effects against various cancer cell lines. In particular, compounds structurally similar to this compound showed IC50 values ranging from to against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization effectively. This action disrupts the microtubule dynamics essential for cell division .
- Binding Interactions : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways .
Case Studies
A notable study involved the evaluation of various derivatives of triazolo-pyridazines for their anticancer activity. The results indicated that modifications in the substituents significantly influenced their potency. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | SGC-7901 | 0.014 |
| This compound | A549 | 0.008 |
| This compound | HT-1080 | 0.012 |
This table illustrates the significant antiproliferative activity displayed by this compound across multiple cancer cell lines.
Q & A
Q. What are the key synthetic routes for preparing 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from precursors like 3-chloro-6-hydrazinylpyridazine. Key steps include cyclization with reagents such as diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux (80°C) in ethanol . Optimization requires precise control of catalysts (e.g., ferric chloride), solvent choice, and temperature. For example, refluxing with hydrazine hydrate yields 6-hydrazinyl derivatives, which can further react with aromatic aldehydes to form substituted analogs . Purification via HPLC and spectroscopic validation (NMR, mass spectrometry) ensures purity .
Q. How is structural characterization of this compound performed using spectroscopic and chromatographic methods?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, resolving substituent positions (e.g., thiophen-2-yl group at C3) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., C₉H₅ClN₄S, MW 252.69) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98%) and isolate intermediates .
Q. What in vitro models are appropriate for evaluating its biological activity, such as anticancer or enzyme inhibition?
- Antiproliferative assays: MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values .
- Enzyme inhibition: Kinase inhibition studies (e.g., c-Met, Pim-1) use enzymatic assays with ATP competition protocols .
- Receptor binding: Radioligand displacement assays (e.g., GABAₐ receptor modulation) validate target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
SAR studies focus on modifying:
- Thiophene substituents: Replacing thiophen-2-yl with electron-withdrawing groups (e.g., fluorophenyl) improves kinase inhibition .
- Chlorine position: 6-Chloro substitution enhances electrophilicity, critical for covalent binding to cysteine residues in targets like c-Met .
- Heterocyclic fusion: Bis-triazolo derivatives (e.g., 3,6-di-fluorophenyl analogs) show non-planar conformations, impacting bioavailability .
Methodologically, combinatorial libraries are screened via high-throughput assays, followed by molecular docking to prioritize candidates .
Q. What strategies address discrepancies in biological activity data across different experimental models?
- Model selection: Discrepancies between cell lines (e.g., HeLa vs. HMEC-1) may arise from differential expression of target proteins. Validate targets via siRNA knockdown or CRISPR editing .
- Pharmacokinetic factors: Assess metabolic stability (e.g., liver microsome assays) to rule out rapid degradation in certain models .
- Data normalization: Use internal controls (e.g., housekeeping genes in RT-qPCR) and standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
Q. What computational approaches predict target interactions, and how are they validated experimentally?
- Molecular docking: Tools like AutoDock Vina simulate binding to kinase domains (e.g., c-Met’s ATP-binding pocket). Focus on key residues (e.g., Met1160) for hydrogen bonding and hydrophobic interactions .
- MD simulations: Assess binding stability over 100-ns trajectories to identify persistent interactions .
- Experimental validation:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
